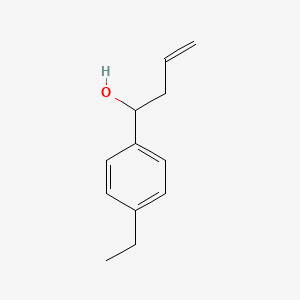

4-(4-Ethylphenyl)-1-buten-4-ol

Description

Contextualization of Butenol (B1619263) Derivatives in Synthetic Strategies

Butenol derivatives, and more broadly homoallylic alcohols, are versatile intermediates in organic synthesis. organic-chemistry.org Their utility stems from the presence of two key functional groups—the hydroxyl group and the carbon-carbon double bond—which can be manipulated independently or in concert to construct complex molecular architectures.

Synthetic strategies involving butenol derivatives are diverse. They are precursors for the synthesis of:

Carbonyl compounds: Isomerization of homoallylic alcohols can yield ketones, a transformation that can be catalyzed by transition metals like nickel. chemistryviews.org

Allylic arenes: Through reactions like nickel-catalyzed arylative substitution, homoallylic alcohols can be converted into valuable allylic arene structures. rsc.orgrsc.org This process often involves the in situ formation of an allylic alcohol intermediate. nih.gov

Carboxylic acids: Oxidative cleavage of the double bond or other carbon-carbon bonds within the molecule can lead to the formation of carboxylic acids. researchgate.net

The synthesis of butenol derivatives themselves is a significant area of research, with numerous methods developed for their stereoselective and enantioselective preparation. organic-chemistry.orgnih.gov Catalytic methods, including those using iridium or nickel complexes, are prominent in achieving high yields and selectivities. organic-chemistry.orgresearchgate.net

Significance of 4-(4-Ethylphenyl)-1-buten-4-ol as a Model Compound

While extensive research may not focus exclusively on this compound, it represents an important class of α-aryl-substituted homoallylic alcohols. chemistryviews.orgresearchgate.net Compounds with this structural motif are frequently used as model substrates to explore and optimize new synthetic methodologies.

The ethyl group on the phenyl ring allows researchers to study the electronic and steric effects of alkyl substituents on the reactivity of the molecule. For instance, in transition metal-catalyzed reactions, the nature of the substituent on the aryl ring can influence catalyst activity and product distribution.

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 221910-67-4 bldpharm.combldpharm.com |

| Molecular Formula | C12H16O bldpharm.combldpharm.com |

| Molecular Weight | 176.26 g/mol sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 1-(4-ethylphenyl)but-3-en-1-ol sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for aromatic protons, a methine proton adjacent to the hydroxyl group, methylene (B1212753) protons, and terminal alkene protons. |

| ¹³C NMR | Resonances for aromatic carbons, the carbinol carbon, and the sp² carbons of the alkene. |

| IR | A broad absorption for the O-H stretch of the alcohol, and characteristic peaks for C=C and aromatic C-H stretches. |

This table is interactive. Explore the expected spectroscopic features.

Overview of Research Trajectories for Aryl-Substituted Homoallylic Alcohols

Research involving aryl-substituted homoallylic alcohols is a dynamic field in organic chemistry, with several key trajectories:

Development of Novel Synthetic Methods: A primary focus is the creation of efficient and stereoselective methods for their synthesis. google.com This includes catalytic asymmetric additions to aldehydes and the use of organometallic reagents. organic-chemistry.orgnih.gov

Catalytic Transformations: There is significant interest in the transition-metal-catalyzed reactions of these alcohols. Nickel-catalyzed processes, such as isomerization to ketones and arylative substitutions, have been extensively studied. chemistryviews.orgrsc.orgnih.gov These reactions often proceed through tandem mechanisms, combining isomerization and cross-coupling steps. nih.gov

Mechanistic Studies: Understanding the mechanisms of these transformations is crucial for improving their efficiency and scope. For example, deuterium (B1214612) labeling studies have been used to elucidate the pathways of hydride shifts in nickel-catalyzed reactions. researchgate.net

Applications in Total Synthesis: As versatile building blocks, aryl-substituted homoallylic alcohols are employed in the synthesis of more complex molecules, including natural products and biologically active compounds. imist.manih.govmdpi.commdpi.comresearchgate.net Their ability to introduce stereocenters and functional group handles makes them valuable in synthetic campaigns.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-5-12(13)11-8-6-10(4-2)7-9-11/h3,6-9,12-13H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUZZNFDJGUPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Ethylphenyl 1 Buten 4 Ol and Analogues

Retrosynthetic Analysis of the 4-(4-Ethylphenyl)-1-buten-4-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process is guided by known chemical reactions and principles of chemical reactivity.

Key Disconnections and Precursor Identification

The structure of this compound, a tertiary homoallylic alcohol, suggests several logical disconnections. The most apparent disconnection is at the C4-C3 bond, which is formed by the addition of an allyl nucleophile to a carbonyl group. This leads to two primary synthons: an acyl cation equivalent derived from the 4-ethylphenyl group and an allyl anion equivalent.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | C4-C3 Bond | Acyl cation and Allyl anion | 4'-Ethylacetophenone (B57664) and Allyl Grignard reagent (e.g., Allylmagnesium bromide) or Allyllithium |

This analysis identifies 4'-ethylacetophenone and an allyl organometallic reagent as the key precursors for the construction of the target molecule. 4'-Ethylacetophenone is a readily available aromatic ketone.

Direct Synthesis Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic methods can be employed to construct this compound.

Grignard Reagent-Mediated Allylation Approaches

The addition of an allyl Grignard reagent to a ketone is a classic and reliable method for the synthesis of tertiary homoallylic alcohols. In this approach, 4'-ethylacetophenone is treated with an allylmagnesium halide, typically allylmagnesium bromide, in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic addition of the allyl group to the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired this compound.

Allylmagnesium bromide is a common Grignard reagent used for introducing the allyl group and is commercially available as a solution in diethyl ether. wikipedia.org It can also be synthesized by reacting magnesium with allyl bromide, a process that requires careful temperature control to prevent the formation of 1,5-hexadiene (B165246) as a byproduct. wikipedia.org The reaction of Grignard reagents with ketones is a well-established method for forming carbon-carbon bonds and producing tertiary alcohols. researchgate.netacs.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the formation of the key carbon-carbon bond in this compound. One plausible approach is the palladium-catalyzed allylation of an enolate derived from 4'-ethylacetophenone. While direct α-allylation of ketones can be challenging, advancements in palladium catalysis have enabled such transformations. The Tsuji-Trost reaction, for instance, involves the palladium-catalyzed allylation of nucleophiles, including ketone enolates, using allylic compounds. acs.org

Another strategy could involve the coupling of an organometallic reagent derived from 4-ethylbenzene with an appropriate allylic electrophile. However, the more direct approach of allylating the ketone is generally more convergent. The development of efficient palladium catalysts and ligands is crucial for achieving high yields and selectivities in these reactions.

Prins Cyclization Strategies for Related Structures

The Prins reaction is an acid-catalyzed condensation between an alkene (or alkyne) and an aldehyde or ketone. While not a direct route to this compound, the Prins cyclization of homoallylic alcohols is a powerful method for synthesizing substituted tetrahydropyrans, which are structurally related and valuable heterocyclic compounds. nrochemistry.comjk-sci.comorganic-chemistry.org

In this context, a homoallylic alcohol, such as this compound, could serve as a precursor. The reaction is initiated by the protonation of an aldehyde, which then undergoes electrophilic addition to the alkene moiety of the homoallylic alcohol. The resulting carbocation is then trapped intramolecularly by the hydroxyl group, leading to the formation of a tetrahydropyran (B127337) ring. beilstein-journals.org The stereochemical outcome of the Prins cyclization can often be controlled, making it a valuable tool in stereoselective synthesis. beilstein-journals.orgnih.gov The reaction can be catalyzed by both protic and Lewis acids. jk-sci.com

Catalytic Advancements in Homoallylic Alcohol Synthesis

The synthesis of homoallylic alcohols has been significantly advanced through the development of novel catalytic methods that offer improved efficiency, selectivity, and substrate scope.

Recent breakthroughs include the use of dual palladium/photoredox catalysis for the asymmetric synthesis of homoallylic alcohols with vicinal tetrasubstituted carbon centers. chemrxiv.org This method utilizes vinyl cyclic carbonates and Hantzsch esters as radical precursors under mild conditions. chemrxiv.org

Enantioselective synthesis of homoallylic alcohols has also been achieved using chiral catalysts. For instance, chiral phosphoric acids have been shown to catalyze the enantioselective addition of allylboronates to aldehydes. acs.org Furthermore, indium(III)-PYBOX complexes have been employed as chiral catalysts for the reaction of allyltributylstannane (B1265786) with aldehydes, affording homoallylic alcohols with high enantioselectivities. rsc.org

Transition-metal catalysis continues to be a major driver of innovation in this field. Cobalt and chromium dual photoredox catalysis has been used for the diastereoselective allylation of aldehydes with allenes. organic-chemistry.org Additionally, catalytic enantioselective carbonyl allylation has been achieved using chiral boron Lewis acid catalysts in combination with allyltrimethylsilane. wikipedia.org These advancements provide chemists with a broader and more powerful toolkit for the synthesis of complex molecules containing the homoallylic alcohol motif.

Ruthenium-Catalyzed Cross Metathesis

Olefin cross-metathesis (CM) is a robust reaction for the formation of new carbon-carbon double bonds, catalyzed by ruthenium carbene complexes like the Grubbs and Hoveyda-Grubbs catalysts. organic-chemistry.org In principle, analogues of this compound could be synthesized by the cross-metathesis of two olefin partners. A hypothetical route could involve the reaction of 4-ethylstyrene (B166490) with an allyl alcohol derivative.

However, the direct application of CM for this synthesis presents challenges. The reaction is often statistical, potentially leading to a mixture of the desired cross-coupled product along with homodimers of each starting olefin. organic-chemistry.org Furthermore, the free hydroxyl group of an unprotected allyl alcohol can interact with the ruthenium catalyst, potentially reducing its activity. To achieve high selectivity and yield, researchers often employ one olefin in large excess or use starting materials with different electronic and steric properties to favor the cross-product. mdpi.com The development of Z-selective catalysts has also expanded the utility of this method for controlling stereochemistry. mdpi.com

Table 1: Representative Ruthenium-Catalyzed Cross-Metathesis of Styrene (B11656) Derivatives

| Catalyst | Styrene Partner | Olefin Partner | Product Type | Selectivity |

|---|---|---|---|---|

| Grubbs 2nd Gen. | Styrene | cis-1,4-diacetoxy-2-butene | 1,4-disubstituted-1,3-diene | Moderate Z-selectivity |

| Hoveyda-Grubbs 2nd Gen. | 4-Methoxystyrene | Acrylonitrile | Substituted Cinnamonitrile | High E-selectivity |

This table illustrates the general applicability of Ru-catalyzed cross-metathesis to styrene derivatives, a class of compounds to which 4-ethylstyrene belongs.

Iron-Based and Other Transition Metal Catalysis

Iron catalysis has emerged as a cost-effective, abundant, and less toxic alternative to noble metal catalysis for various organic transformations. walisongo.ac.id While direct iron-catalyzed allylation of aldehydes for this specific target is not widely documented, iron catalysts are highly effective in cross-coupling reactions that can be used to prepare key precursors. organic-chemistry.org For instance, an iron-catalyzed Kumada coupling of an aryl Grignard reagent with a suitable halide could be employed in the synthesis of the 4-ethylstyrene starting material.

Iron complexes are known to catalyze reactions involving Grignard reagents effectively, which is pertinent as the most straightforward synthesis of this compound involves the addition of an allyl Grignard reagent to 4-ethylbenzaldehyde. walisongo.ac.id Furthermore, iron's versatility is demonstrated in multicomponent radical cascades and cross-couplings, highlighting its potential for constructing complex molecular scaffolds. nsf.gov Other transition metals, such as palladium, are also instrumental in precursor synthesis via well-established methods like the Heck or Suzuki reactions, providing alternative routes to the necessary substituted styrene or benzaldehyde (B42025) intermediates. ethz.ch

Stereoselective Synthesis Considerations

The carbon atom at position 4 in this compound is a stereocenter. Consequently, the molecule can exist as two enantiomers, (R)- and (S)-4-(4-Ethylphenyl)-1-buten-4-ol. The control of this stereocenter is a critical aspect of its synthesis.

Achieving stereocontrol in the synthesis of chiral alcohols is a central goal of modern organic chemistry. For this compound, this is typically accomplished through the enantioselective allylation of the prochiral aldehyde, 4-ethylbenzaldehyde. This transformation can be achieved using various methods:

Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the aldehyde, creating a chiral environment that directs the nucleophilic attack of an allylating agent (e.g., allyltributyltin) to one face of the carbonyl, leading to an excess of one enantiomer.

Chiral Allylboron Reagents: Reagents such as Brown's diisopinocampheylallylborane are highly effective for the enantioselective allylation of aldehydes. The reaction proceeds through a well-ordered six-membered Zimmerman-Traxler transition state, providing high levels of enantioselectivity.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the allylating agent or the aldehyde to direct the stereochemical outcome of the reaction, after which it is removed.

The choice of catalyst, solvent, and temperature can significantly influence the enantiomeric excess (% ee) of the product. nih.gov

Table 2: Illustrative Enantioselective Allylation of Aromatic Aldehydes

| Aldehyde | Allylating Agent | Chiral Catalyst/Reagent | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Benzaldehyde | Allyltributyltin | BINOL-Ti Complex | >90% |

| 4-Chlorobenzaldehyde | Allylboronic acid pinacol (B44631) ester | Chiral Phosphoric Acid | 85-95% |

This table provides representative data for established methods of enantioselective allylation of aromatic aldehydes, which are directly applicable to the synthesis of chiral this compound.

Optimization of Synthetic Conditions for this compound

The most direct and practical synthesis of this compound is the Grignard reaction, involving the addition of allylmagnesium bromide to 4-ethylbenzaldehyde. The optimization of this reaction is crucial for maximizing yield and minimizing byproducts.

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent is critical in Grignard reactions. Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential as they solvate the magnesium center, stabilizing the Grignard reagent through coordination (Schlenk equilibrium). The solvent's properties, like boiling point and solvating ability, can affect the reaction rate and outcome.

Temperature control is equally important. The formation of the Grignard reagent is exothermic and must be controlled. The subsequent addition of the aldehyde is also highly exothermic. Reactions are typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction rate and prevent side reactions, such as Wurtz coupling or enolization. researchgate.net

Table 3: Effect of Solvent and Temperature on a Model Grignard Reaction

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Diethyl Ether | 0 to 25 | 2 | 85 |

| Tetrahydrofuran (THF) | 0 to 25 | 1.5 | 92 |

| Dichloromethane | 0 to 25 | 12 | <10 (Reagent decomposition) |

This table illustrates how reaction conditions can be optimized. THF is often a superior solvent to diethyl ether due to its better solvating power, while elevated temperatures can lead to reduced yields.

Chemical Reactivity and Mechanistic Investigations of 4 4 Ethylphenyl 1 Buten 4 Ol

Oxidation Pathways and Derivative Formation

The oxidation of 4-(4-ethylphenyl)-1-buten-4-ol can be selectively targeted to either the secondary alcohol functionality or the terminal double bond, depending on the reagents and conditions employed.

The secondary alcohol group of this compound can be oxidized to the corresponding α,β-unsaturated ketone, 4-(4-ethylphenyl)-1-buten-4-one. This transformation is a common objective in organic synthesis, and numerous reagents are available to effect this change while preserving the terminal alkene. Reagents based on chromium (VI), such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (chromic acid in acetone), are effective for this purpose. PCC is a milder reagent, often used for conversions to aldehydes and ketones without over-oxidation. The Jones reagent is a stronger oxidant and, while effective for secondary alcohols, requires careful control to avoid potential side reactions with the alkene moiety under its strongly acidic conditions. Other modern methods utilize catalytic systems, such as those based on ruthenium or iron, which can offer milder conditions and greater selectivity.

| Reagent(s) | Conditions | Product | Description |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | 4-(4-Ethylphenyl)-1-buten-4-one | Mild oxidation of the secondary alcohol to a ketone with minimal side reactions affecting the alkene. |

| Jones Reagent (CrO₃, H₂SO₄, Acetone) | Acetone, 0°C to Room Temperature | 4-(4-Ethylphenyl)-1-buten-4-one | Strong oxidation of the secondary alcohol; conditions are harsh and may affect the double bond. google.com |

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | Dichloromethane (CH₂Cl₂), O₂ (atm), Room Temperature | 4-(4-Ethylphenyl)-1-buten-4-one | An environmentally friendly aerobic oxidation that selectively converts the allylic alcohol to an enone. google.com |

The terminal double bond of the butenyl group is susceptible to various oxidative transformations, including epoxidation and oxidative cleavage. The hydroxyl group, being in a homoallylic position, can influence the stereochemical outcome of some of these reactions.

Epoxidation: The alkene can be converted to an epoxide, forming 2-((4-ethylphenyl)(oxiran-2-yl)methyl)oxirane. This reaction is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, metal-catalyzed epoxidation systems, such as those using vanadium or tungsten catalysts in the presence of hydroperoxides, are known to be effective for homoallylic alcohols and can offer high levels of stereocontrol. oregonstate.eduquora.comlibretexts.org

Oxidative Cleavage: Under more vigorous oxidative conditions, the carbon-carbon double bond can be cleaved. Ozonolysis (O₃) is a classic method for this transformation. Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with dimethyl sulfide) would yield 3-(4-ethylphenyl)-3-hydroxypropanal and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the intermediate aldehyde further to 3-(4-ethylphenyl)-3-hydroxypropanoic acid. libretexts.orgucalgary.ca Strong oxidants like hot, concentrated potassium permanganate (B83412) (KMnO₄) can also cleave the double bond, typically leading directly to the carboxylic acid and carbon dioxide.

| Reagent(s) | Conditions | Product(s) | Description |

|---|---|---|---|

| m-CPBA | Dichloromethane (CH₂Cl₂), Room Temperature | 2-((4-Ethylphenyl)(oxiran-2-yl)methyl)oxirane | Epoxidation of the terminal alkene. |

| 1. O₃ 2. (CH₃)₂S (DMS) | 1. CH₂Cl₂, -78°C 2. Room Temperature | 3-(4-Ethylphenyl)-3-hydroxypropanal and Formaldehyde | Ozonolysis with reductive workup, cleaving the double bond to form aldehydes. ucalgary.ca |

| 1. O₃ 2. H₂O₂ | 1. CH₂Cl₂, -78°C 2. Room Temperature | 3-(4-Ethylphenyl)-3-hydroxypropanoic acid and CO₂ | Ozonolysis with oxidative workup, yielding a carboxylic acid. libretexts.org |

| KMnO₄ (hot, conc.) | Aqueous base, Heat | 4-Ethylbenzoic acid (via further oxidation) | Harsh oxidative cleavage of both the alkene and the side chain. |

Reduction Reactions of this compound

Reduction reactions can target either the alkene or the hydroxyl group, often with high chemoselectivity based on the chosen methodology.

The terminal double bond can be selectively reduced to an alkane without affecting the secondary alcohol or the aromatic ring. The most common method is catalytic hydrogenation, where hydrogen gas (H₂) is passed through a solution of the compound in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). libretexts.org This reaction typically proceeds under mild temperature and pressure to yield 4-(4-ethylphenyl)butan-4-ol.

Transfer hydrogenation offers an alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid, 2-propanol, or ammonium (B1175870) formate (B1220265), transfers hydrogen to the substrate in the presence of a catalyst (commonly palladium-based). youtube.com This technique is often highly selective for the reduction of carbon-carbon multiple bonds.

| Reagent(s) | Conditions | Product | Description |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695) or Ethyl Acetate (B1210297), Room Temperature, 1 atm | 4-(4-Ethylphenyl)butan-4-ol | Standard catalytic hydrogenation of the alkene. libretexts.org |

| HCOOH, Pd/C | Methanol (B129727), Room Temperature | 4-(4-Ethylphenyl)butan-4-ol | Catalytic transfer hydrogenation using formic acid as the hydrogen source. youtube.com |

| (BQ-NCOP)IrHCl, Ethanol | Toluene, Elevated Temperature | 4-(4-Ethylphenyl)butan-4-ol | Iridium-catalyzed transfer hydrogenation using ethanol as the hydrogen source. wikipedia.org |

The complete removal of the hydroxyl group, a deoxygenation reaction, converts the alcohol into the corresponding hydrocarbon, 1-(4-ethylphenyl)but-3-ene. Because the hydroxyl is at a benzylic position, it is activated towards reduction.

One common method is catalytic hydrogenolysis, where the compound is treated with hydrogen gas and a palladium catalyst, often under more forcing conditions (higher pressure or temperature) or acidic conditions than those used for simple alkene hydrogenation. wikipedia.org Transfer hydrogenolysis using formic acid and a palladium catalyst is also a highly effective method for reducing benzylic alcohols. libretexts.org

A classic, non-catalytic alternative is the Barton-McCombie deoxygenation. This two-step radical reaction involves first converting the alcohol into a thiocarbonyl derivative (e.g., a xanthate). Subsequent treatment with a radical source, traditionally tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN, generates an alkyl radical that abstracts a hydrogen atom to yield the final deoxygenated product. masterorganicchemistry.comresearchgate.netresearchgate.net

| Reagent(s) | Conditions | Product | Description |

|---|---|---|---|

| H₂, Pd/C, H⁺ | Ethanol, Elevated Temperature/Pressure | 1-(4-Ethylphenyl)but-3-ene | Acid-promoted catalytic hydrogenolysis of the benzylic alcohol. google.com |

| 1. NaH, CS₂, CH₃I 2. Bu₃SnH, AIBN | 1. THF 2. Toluene, Reflux | 1-(4-Ethylphenyl)but-3-ene | Two-step Barton-McCombie deoxygenation via a xanthate intermediate. masterorganicchemistry.comresearchgate.net |

| Et₃SiH, B(C₆F₅)₃ | Dichloromethane, Room Temperature | 1-(4-Ethylphenyl)but-3-ene | Lewis acid-catalyzed reduction with a silane, often effective for benzylic alcohols after conversion to a formate ester. quora.com |

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution: The hydroxyl group of this compound is a poor leaving group. However, under acidic conditions, it can be protonated to form a good leaving group, water. This facilitates nucleophilic substitution reactions. The departure of water generates a secondary carbocation that is resonance-stabilized by both the adjacent phenyl ring and the double bond (a benzylic and allylic carbocation). This stable intermediate readily reacts with nucleophiles. For example, treatment with concentrated hydrohalic acids (HCl, HBr) will convert the alcohol to the corresponding halide, 4-(4-ethylphenyl)-4-halobut-1-ene, via an Sₙ1 mechanism. libretexts.orglibretexts.org Similarly, reaction with another alcohol under acidic conditions can lead to the formation of an ether.

Electrophilic Substitution: The 4-ethylphenyl group can undergo electrophilic aromatic substitution. The ethyl group is an electron-donating, activating group, which directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org Since the para position is already occupied by the butenol (B1619263) side chain, substitution is expected to occur at the ortho positions (C2 and C6 of the ethylphenyl ring). Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃), and Friedel-Crafts acylation or alkylation. Steric hindrance from the adjacent ethyl group and the butenol chain may influence the regioselectivity of these reactions.

| Reaction Type | Reagent(s) | Conditions | Product(s) |

|---|---|---|---|

| Nucleophilic Substitution (Sₙ1) | Conc. HBr | Room Temperature or gentle heat | 4-Bromo-1-(4-ethylphenyl)but-1-ene |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 0°C to Room Temperature | 1-(2-Ethyl-5-nitrophenyl)-3-buten-1-ol and 1-(3-Ethyl-4-nitrophenyl)-3-buten-1-ol |

| Electrophilic Bromination | Br₂, FeBr₃ | Dichloromethane, 0°C | 1-(2-Bromo-4-ethylphenyl)but-3-en-1-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Nitrobenzene, 0°C | 1-(2-Acetyl-4-ethylphenyl)but-3-en-1-ol |

Rearrangement Reactions and Their Mechanisms

The structural motifs within this compound, namely the hydroxyl group and the terminal double bond, suggest the possibility of several intramolecular rearrangement pathways. These reactions are typically initiated by thermal or catalytic activation and proceed through concerted or stepwise mechanisms to yield isomeric products.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The classification of these rearrangements is given by the notation [i,j], where i and j denote the number of atoms in the migrating and stationary fragments, respectively. wikipedia.org For this compound, the most relevant potential sigmatropic shifts would involve the migration of atoms or groups in relation to the butenyl chain.

Given its structure as a homoallylic alcohol, direct thermal nih.govnih.gov-sigmatropic rearrangements like the Claisen or Cope rearrangements are not immediately apparent without prior modification of the molecule. For instance, a Claisen rearrangement would necessitate the formation of an allyl vinyl ether intermediate. libretexts.org Similarly, a standard Cope rearrangement occurs in 1,5-dienes. libretexts.org However, variations of these reactions, such as the oxy-Cope rearrangement, are pertinent to alcohol-containing structures. An oxy-Cope rearrangement of a 1,5-dien-3-ol, upon deprotonation to the corresponding alkoxide, can proceed under milder conditions than the parent Cope rearrangement. libretexts.org

While this compound is not a 1,5-dien-3-ol, related sigmatropic shifts, such as nih.govlibretexts.org-sigmatropic rearrangements, could be envisioned under specific conditions, for example, through derivatization to an ether and subsequent deprotonation. uh.edu These rearrangements proceed through a five-membered cyclic transition state. uh.edu

Table 1: Theoretical Sigmatropic Rearrangements in Derivatives of this compound

| Rearrangement Type | Required Intermediate | General Product Class |

| Oxy-Cope | Isomerization to a 1,5-dien-3-ol derivative | γ,δ-Unsaturated carbonyl compound |

| nih.govlibretexts.org-Wittig | Allylic ether derivative | Isomeric alcohol |

This table is predictive and based on established mechanisms for analogous compounds, as direct experimental data for this compound is not available.

Other Intramolecular Rearrangements

Beyond concerted sigmatropic shifts, this compound is a candidate for other intramolecular rearrangements, particularly under acidic or basic conditions. Acid-catalyzed rearrangements of alcohols are common and typically proceed through carbocation intermediates.

Protonation of the hydroxyl group in this compound would form a good leaving group (water), leading to the formation of a secondary carbocation. This carbocation could then undergo several transformations, including hydride or alkyl shifts, to form a more stable carbocation, or it could be trapped by a nucleophile. A 1,2-hydride shift would lead to a more stable benzylic carbocation, which could then be deprotonated to form a conjugated alkene or react with a nucleophile.

Alternatively, intramolecular cyclization could occur. The carbocation could be attacked by the π-electrons of the double bond, leading to the formation of a five- or six-membered ring, depending on the mode of attack. This type of reaction is a key step in the synthesis of various cyclic compounds. For instance, an intramolecular Friedel-Crafts-type reaction could potentially lead to the formation of a tetralone derivative, a common structural motif in natural products and pharmaceuticals.

Under basic conditions, rearrangements are less common for this type of structure unless specific functional groups are present that can be activated by a base.

Table 2: Plausible Products from Other Intramolecular Rearrangements of this compound

| Reaction Conditions | Intermediate | Potential Product(s) |

| Acidic | Secondary Carbocation | Isomeric alkenes, cyclic ethers, tetralone derivatives |

| Acidic | Benzylic Carbocation (post-hydride shift) | Conjugated dienes, substituted alcohols |

This table outlines theoretically plausible outcomes based on general principles of carbocation chemistry, as specific research on this compound is lacking.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 4 Ethylphenyl 1 Buten 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-(4-Ethylphenyl)-1-buten-4-ol. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement and connectivity can be assembled.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the ethyl group protons, the aromatic protons on the phenyl ring, the vinyl protons of the butene chain, the methylene (B1212753) protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, vinylic, aliphatic, or oxygen-bearing). Quaternary carbons, which have no attached protons, are typically observed as weaker signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH (ortho to ethyl) | ~7.25 | d, J ≈ 8 Hz | ~128 |

| Aromatic CH (meta to ethyl) | ~7.15 | d, J ≈ 8 Hz | ~127 |

| Vinylic CH (=CH₂) | ~5.8-6.0 | m | ~142 |

| Vinylic CH₂ (=CH₂) | ~5.0-5.2 | m | ~114 |

| CH-OH | ~4.7 | t, J ≈ 6.5 Hz | ~72 |

| CH₂ (ethyl) | ~2.65 | q, J ≈ 7.5 Hz | ~28 |

| CH₂ (butenyl) | ~2.4-2.5 | m | ~40 |

| OH | Variable (broad s) | s | - |

| CH₃ (ethyl) | ~1.25 | t, J ≈ 7.5 Hz | ~15 |

| Quaternary Aromatic C | - | - | ~142, ~139 |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the vinyl protons, between the methine proton (CH-OH) and the adjacent methylene protons, and within the ethyl group (CH₂ and CH₃).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is invaluable for piecing together the molecular fragments identified by COSY and HSQC. For example, it would show correlations from the aromatic protons to the quaternary carbons and the benzylic methine carbon, confirming the attachment of the butenol (B1619263) side chain to the ethylphenyl ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₁₆O), the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways for benzylic alcohols:

Loss of Water (M-18) : A common fragmentation for alcohols is the elimination of a water molecule, leading to a significant peak at M-18.

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the oxygen atom is a favorable process. This would involve the loss of a propyl radical (•C₃H₅) to yield a stable, resonance-stabilized ion containing the ethylphenyl group.

Benzylic Cleavage : Cleavage of the bond between the methine carbon and the butenyl chain can lead to the formation of a stable tropylium-like ion or a related benzylic cation. The base peak in the spectrum is often the result of the formation of the most stable cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |

| 158 | [C₁₂H₁₄]⁺ | Loss of H₂O |

| 133 | [C₉H₁₃O]⁺ or [C₁₀H₁₃]⁺ | Alpha-cleavage or Benzylic cleavage |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage with rearrangement |

| 105 | [C₈H₉]⁺ | Ethyl-tropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (loss of ethyl group) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic and Vinylic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H (ethyl, methylene) |

| ~1640 | C=C stretch | Alkenyl |

| ~1610, 1510, 1450 | C=C stretch | Aromatic ring |

| ~1100-1000 | C-O stretch | Secondary Alcohol |

| ~820 | C-H bend (out-of-plane) | 1,4-disubstituted (para) benzene (B151609) |

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the conjugated electronic systems within a molecule. The 4-ethylphenyl group in this compound is the primary chromophore. The electronic transitions associated with the benzene ring (π → π*) are expected to produce characteristic absorption maxima (λmax) in the UV region, typically around 220 nm and a weaker, fine-structured band around 260-270 nm. The presence of the alkyl substituent on the phenyl ring may cause a slight bathochromic (red) shift compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound must be grown. If a suitable crystal is obtained and analyzed, this technique can provide precise data on:

Bond lengths, bond angles, and torsion angles , confirming the connectivity established by NMR.

The molecular conformation adopted in the crystal lattice.

Intermolecular interactions , such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement.

While no public crystal structure data for this compound is currently available, this technique remains the gold standard for unambiguous solid-state structural proof.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of this compound.

Flash Chromatography : This is a common preparative technique used to purify the compound after its synthesis. The compound is separated from starting materials and byproducts on a silica (B1680970) gel column using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Gas Chromatography (GC) : Due to its moderate volatility, this compound can be analyzed by GC. This technique separates compounds based on their boiling points and interaction with the stationary phase. Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can be used to determine the purity of a sample and identify volatile impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful tool for assessing purity. Using a reversed-phase column (e.g., C18), the compound can be separated from more polar or less polar impurities. A UV detector set to one of the compound's absorption maxima (λmax) would allow for sensitive detection and quantification, enabling purity determination to a high degree of accuracy. Chemical suppliers often use such methods to certify product purity, with typical values reported around 96.0%.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of this compound, offering high resolution and sensitivity. basicmedicalkey.comnih.gov A reversed-phase HPLC method is typically employed for non-polar to moderately polar compounds like this alcohol.

In a common application, a C18 column is used as the stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is pumped through the column. nih.gov By adjusting the ratio of the organic solvent to water, the retention time of the compound can be controlled to achieve optimal separation from any impurities. Detection is often accomplished using a UV-Vis detector, as the phenyl group in the molecule absorbs ultraviolet light.

Research Findings: A hypothetical analysis of a synthesized batch of this compound using the conditions outlined below demonstrates the method's efficacy. The primary peak corresponding to the target compound is observed at a specific retention time, and its peak area allows for the calculation of purity.

Table 1: HPLC Parameters and Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Retention Time | 6.8 minutes |

| Calculated Purity | 98.5% |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity and quantifying this compound, particularly due to its volatility. The analysis involves injecting a small sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase).

A common column for this type of analysis is a fused silica capillary column coated with a non-polar or mid-polarity stationary phase, such as 5% phenyl polysiloxane. The separation is based on the differential partitioning of the compound between the carrier gas and the stationary phase. A Flame Ionization Detector (FID) is typically used for detection, offering high sensitivity for organic compounds.

Research Findings: Assay results for this compound can be determined using GC. thermofisher.com The conditions below provide a framework for such an analysis. The resulting chromatogram would show a major peak for the target compound, with the peak area being proportional to its concentration.

Table 2: GC Parameters for Assay of this compound

| Parameter | Value |

|---|---|

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Retention Time | 11.2 minutes |

| Calculated Assay | >98% |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of a reaction and assess the purity of a sample. chemistryhall.com For this compound, a silica gel plate serves as the stationary phase. A small spot of the sample is applied to the plate, which is then placed in a chamber containing a shallow pool of a solvent mixture (the mobile phase), such as ethyl acetate (B1210297) and hexane. rochester.edu

As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. The separated spots are visualized under UV light or by using a chemical stain like phosphomolybdic acid. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

Research Findings: TLC analysis is the precursor to purification by column chromatography. By testing various solvent systems, an optimal mobile phase can be identified that provides good separation between the desired product and impurities.

Table 3: TLC Analysis of this compound

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |

| Visualization | UV Lamp (254 nm) / Phosphomolybdic Acid Stain |

| Rf Value | ~0.35 |

Based on the TLC results, Column Chromatography is employed for the purification of this compound on a larger scale. uvic.ca A glass column is packed with silica gel (stationary phase), and the crude product is loaded onto the top. The chosen eluent (mobile phase), determined from TLC analysis, is passed through the column. rochester.eduyoutube.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a critical procedure used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its proposed molecular formula, C₁₂H₁₆O. A close match between the experimental and theoretical values provides strong evidence for the compound's empirical and molecular formula.

Research Findings: The theoretical elemental composition is calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ) and the molecular formula C₁₂H₁₆O (Molecular Weight: 176.26 g/mol ). A highly purified sample is subjected to combustion analysis to obtain experimental values.

Table 4: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 81.77% | 81.75% |

| Hydrogen (H) | 9.15% | 9.18% |

| Oxygen (O) | 9.08% | 9.07% |

The close correlation between the theoretical and experimental percentages validates the empirical formula of the compound as C₁₂H₁₆O.

Computational Chemistry and Theoretical Investigations of 4 4 Ethylphenyl 1 Buten 4 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 4-(4-Ethylphenyl)-1-buten-4-ol have not been identified.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms (geometry optimization) and the characteristic vibrational frequencies of a molecule. Such calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). For this compound, this analysis would yield optimized bond lengths, bond angles, and dihedral angles, providing insight into its most stable conformation. Vibrational analysis would predict its infrared and Raman spectra, which are crucial for experimental identification. Without dedicated studies, these specific data points remain undetermined.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally suggests higher reactivity. A computational analysis of this compound would calculate the energies of these orbitals and map their electron density distributions, highlighting the most probable sites for electrophilic and nucleophilic attack. This information is currently not available in existing research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It uses a color scale to indicate electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. An MEP analysis of this compound would provide valuable insights into its intermolecular interactions and reactive sites. However, no such specific mapping for this compound has been published.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of chemical reactions, including identifying the transition states that connect reactants to products. For this compound, this could involve studying its dehydration, oxidation, or other transformations. Theoretical calculations would determine the energy barriers (activation energies) for these potential pathways, offering a deeper understanding of its reactivity and the conditions required for specific chemical conversions. This area of research for the specified compound is yet to be explored.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are dependent on the electronic environment of each nucleus. To date, no published studies have reported these computationally predicted spectroscopic parameters.

Theoretical Studies of Tautomeric Equilibria

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While this compound is not immediately prone to common tautomeric shifts like keto-enol tautomerism, theoretical studies could investigate the possibility and energetics of other potential isomeric forms under specific conditions. Such computational explorations have not been documented in the scientific literature for this molecule.

Analysis of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) is centered on the interaction of intense electromagnetic fields, such as those generated by lasers, with materials, leading to a range of fascinating and technologically important phenomena. Materials with significant NLO properties are crucial for the development of advanced optical technologies, including optical communication, data storage, and processing. mdpi.com Organic molecules, in particular, have garnered substantial interest for NLO applications due to their high optical nonlinearities, rapid response times, and the flexibility for structural modification to optimize their performance. mdpi.com

Computational chemistry, especially through methods like Density Functional Theory (DFT), has become an indispensable tool for investigating and predicting the NLO properties of molecules. nih.govresearchgate.net These theoretical studies allow for the calculation of key parameters that govern a molecule's NLO response, such as the electric dipole moment (μ), polarizability (α), and, most importantly for second-order NLO effects, the first hyperpolarizability (β). jcsp.org.pkresearchgate.net

Table 1: Calculated NLO Properties of Selected Organic Molecules

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|---|

| p-Nitroaniline | HF/6-311++G(d,p) | 6.38 | 13.13 x 10-24 | 9.33 x 10-30 |

| o-Cl Benzaldehyde (B42025) | DFT/B3LYP/6-31G'(d,p) | 3.1243 | - | 155.86 x 10-30 |

| m-Cl Benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 1.8918 | - | 240.86 x 10-30 |

| p-Cl Benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 2.1276 | - | 820.22 x 10-30 |

| 4,4' Dimethylaminocyanobiphenyl | HF/6-31G(d, p) | - | - | 99.77 x 10-31 |

| 4,4' Dimethylaminocyanobiphenyl | B3LYP/6-31G(d, p) | - | - | 489.88 x 10-31 |

| 4,4' Dimethylaminocyanobiphenyl | B3PW91/6-31G(d, p) | - | - | 499.87 x 10-31 |

Data sourced from computational studies on the respective molecules. The values are presented for comparative purposes. mdpi.comjcsp.org.pkscirp.org

Further theoretical investigations employing DFT calculations would be necessary to quantify the NLO properties of this compound. Such studies would involve the optimization of the molecule's geometry and subsequent calculation of its electric dipole moment, polarizability, and first hyperpolarizability. The results of these calculations would provide a more definitive understanding of its potential as a non-linear optical material.

Derivatization and Analogue Synthesis Based on 4 4 Ethylphenyl 1 Buten 4 Ol

Functional Group Interconversions of the Hydroxyl Group

The secondary hydroxyl group in 4-(4-ethylphenyl)-1-buten-4-ol is a prime site for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives. These transformations are fundamental in modifying the compound's physicochemical properties and for preparing intermediates for further synthetic steps.

Common derivatization reactions for hydroxyl groups include esterification, etherification, and oxidation. researchgate.net Esterification can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine or triethylamine. Ether formation is typically accomplished via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation of the secondary alcohol to a ketone, yielding 4-(4-ethylphenyl)-1-buten-4-one, can be performed using a variety of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions with the alkene.

| Transformation | Reagent(s) | Product | Reaction Conditions |

| Esterification | Acetyl chloride, Pyridine | 4-(4-ethylphenyl)-1-buten-4-yl acetate (B1210297) | Room temperature, inert atmosphere |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 4-(4-ethylphenyl)-4-methoxy-1-butene | 0 °C to room temperature, anhydrous THF |

| Oxidation | Pyridinium chlorochromate (PCC) | 4-(4-ethylphenyl)-1-buten-4-one | Room temperature, dichloromethane |

These interconversions provide a foundational toolkit for chemists to tailor the structure of this compound for various applications.

Transformations Involving the Alkene Moiety

The terminal alkene in this compound is another key functional group that allows for extensive molecular modifications. Reactions at this site can introduce new functional groups and extend the carbon skeleton.

Hydrogenation of the double bond, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, results in the corresponding saturated alcohol, 4-(4-ethylphenyl)-butan-4-ol. Epoxidation, commonly carried out with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 2-(2-(4-ethylphenyl)oxiran-2-yl)ethanol. This epoxide is a valuable intermediate for the introduction of various nucleophiles through ring-opening reactions.

Hydroboration-oxidation provides a route to the anti-Markovnikov addition of water across the double bond, leading to the formation of 4-(4-ethylphenyl)-butane-1,4-diol. Dihydroxylation, using reagents like osmium tetroxide (OsO₄) with a co-oxidant, results in the formation of 4-(4-ethylphenyl)-butane-1,2,4-triol.

| Transformation | Reagent(s) | Product | Reaction Conditions |

| Hydrogenation | H₂, Pd/C | 4-(4-ethylphenyl)-butan-4-ol | Room temperature, atmospheric pressure |

| Epoxidation | m-CPBA | 2-(2-(4-ethylphenyl)oxiran-2-yl)ethanol | Room temperature, dichloromethane |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-(4-ethylphenyl)-butane-1,4-diol | 0 °C to room temperature |

| Dihydroxylation | OsO₄ (catalytic), NMO | 4-(4-ethylphenyl)-butane-1,2,4-triol | Room temperature, acetone/water |

Modifications of the Ethylphenyl Group for Structure-Reactivity Studies

The ethylphenyl group offers further opportunities for derivatization, which can be crucial for structure-reactivity relationship studies. Electrophilic aromatic substitution reactions can introduce a variety of substituents onto the aromatic ring.

For instance, nitration using a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group, primarily at the ortho position to the ethyl group due to its activating and ortho-, para-directing nature. Halogenation, such as bromination with N-bromosuccinimide (NBS) and a radical initiator, can selectively occur at the benzylic position of the ethyl group, yielding 4-(4-(1-bromoethyl)phenyl)-1-buten-4-ol. This benzylic bromide is a versatile handle for subsequent nucleophilic substitution reactions.

These modifications allow for a systematic investigation of how electronic and steric effects of the substituents on the phenyl ring influence the reactivity of the hydroxyl and alkene functionalities.

| Modification | Reagent(s) | Product | Reaction Conditions | | --- | --- | --- | | Nitration | HNO₃, H₂SO₄ | 4-(4-ethyl-2-nitrophenyl)-1-buten-4-ol | 0 °C | | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 4-(4-(1-bromoethyl)phenyl)-1-buten-4-ol | Reflux in CCl₄ |

Synthesis of Spirocyclic and Heterocyclic Derivatives

The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of more complex molecular architectures, including spirocyclic and heterocyclic compounds. nih.gov

For example, intramolecular cyclization reactions can be designed to form new rings. An acid-catalyzed intramolecular Friedel-Crafts-type reaction of the alcohol onto the aromatic ring could potentially lead to the formation of a tetralin derivative. The synthesis of spirocyclic compounds can be envisioned through multi-step sequences. rsc.org

The synthesis of heterocyclic derivatives is also a significant area of exploration. rsc.org For instance, the diol or triol derivatives obtained from the alkene transformations can serve as precursors for the synthesis of cyclic ethers or other oxygen-containing heterocycles. The reaction of derivatives of this compound with nitrogen-containing reagents can lead to the formation of nitrogen heterocycles. nih.gov

Development of Novel Chemical Precursors from the this compound Scaffold

The strategic modification of this compound can lead to the development of novel chemical precursors for various synthetic applications. nih.gov The ability to introduce multiple functional groups with control over their placement allows this scaffold to be a starting point for the synthesis of complex molecules.

Derivatives of this compound can be employed in cross-coupling reactions to build more elaborate carbon skeletons. For example, conversion of the hydroxyl group to a leaving group, followed by a substitution reaction, or transformation of the ethylphenyl group into a boronic acid or ester for Suzuki coupling, opens up numerous synthetic possibilities.

The development of new synthetic methodologies can also be explored using this scaffold. For instance, investigating novel catalytic systems for asymmetric transformations of the alkene or the hydroxyl group could lead to the stereoselective synthesis of chiral derivatives, which are of high value in medicinal chemistry and materials science. The versatility of the this compound scaffold makes it a valuable platform for the discovery and development of new chemical entities. nih.gov

Potential Applications of 4 4 Ethylphenyl 1 Buten 4 Ol in Materials Science and Fine Chemical Synthesis

Role as an Intermediate in Polymer Chemistry

In the field of polymer chemistry, molecules containing reactive functional groups such as vinyl and hydroxyl moieties are often valuable as monomers or precursors. The vinyl group in 4-(4-Ethylphenyl)-1-buten-4-ol could potentially participate in addition polymerization reactions, while the hydroxyl group could be involved in condensation polymerization or serve as a site for post-polymerization modification. However, there is a lack of specific studies demonstrating the polymerization of this particular compound or its incorporation into polymer chains.

Integration into Advanced Materials Development (e.g., electroluminescent devices)

While certain aromatic alcohols and their derivatives are investigated for their potential use in the development of advanced materials, including as components of organic light-emitting diodes (OLEDs) or other electroluminescent devices, there is no specific information available that links this compound to such applications. The development of materials for these technologies typically requires extensive research into the electronic and photophysical properties of a compound, and such data for this compound is not present in the available literature.

Utilization in the Synthesis of Specialty Chemicals

The functional groups of this compound make it a plausible intermediate for the synthesis of various specialty chemicals. The hydroxyl group can undergo oxidation to a ketone, esterification to form esters, or etherification to produce ethers. The double bond of the vinyl group could be subjected to a variety of reactions, including hydrogenation, halogenation, or epoxidation. These transformations would yield a range of derivatives with potentially novel properties. Nevertheless, specific examples of its use as a key intermediate in the synthesis of targeted specialty chemicals are not documented in scientific papers or patents.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H16O |

| Molecular Weight | 176.255 g/mol |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Ketone |

| Esters |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and safety protocols for handling 4-(4-Ethylphenyl)-1-buten-4-ol in laboratory settings?

- Answer: Store in sealed, airtight containers in a cool, dry, and well-ventilated area away from heat sources or ignition risks. Use personal protective equipment (PPE) such as impermeable gloves (e.g., butyl rubber) and safety goggles to prevent skin/eye contact. Avoid proximity to food, beverages, or incompatible materials .

- Methodology: Regularly inspect storage containers for leaks or degradation. Implement engineering controls like fume hoods during handling, and follow protocols for spill containment (e.g., absorbent materials for leaks, reporting environmental contamination) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the ethylphenyl and butenol moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and aromatic C-H stretches .

- Methodology: Prepare samples in deuterated solvents (e.g., CDCl₃) for NMR. For HRMS, use electrospray ionization (ESI) or electron impact (EI) modes with internal calibration standards.

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: A typical route involves Friedel-Crafts alkylation of 4-ethylbenzene with a butenol precursor. Alternatively, Grignard reactions (e.g., reacting 4-ethylphenylmagnesium bromide with γ-butyrolactone) yield the target compound after acid workup .

- Methodology: Monitor reaction progress via thin-layer chromatography (TLC). Optimize catalyst loading (e.g., AlCl₃ for Friedel-Crafts) and reaction temperature to minimize side products like oligomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound derivatives?

- Answer: Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst purity). Design a controlled study comparing yields under standardized parameters. Use statistical tools (e.g., ANOVA) to identify significant variables. Cross-validate results with orthogonal characterization (e.g., HPLC purity assays) .

- Methodology: Employ Design of Experiments (DoE) to systematically test factors like temperature, solvent, and stoichiometry. Share raw datasets in supplementary materials for reproducibility .

Q. What strategies mitigate the formation of toxic byproducts during the oxidation of this compound?

- Answer: Catalytic oxidation with mild reagents (e.g., TEMPO/NaOCl) reduces hazardous byproducts compared to strong oxidants like KMnO₄. Use in situ monitoring (e.g., FTIR) to detect intermediates and adjust reaction conditions dynamically .

- Methodology: Implement green chemistry principles: replace halogenated solvents with ethanol/water mixtures, and recover catalysts via filtration or distillation .

Q. How does the steric hindrance of the ethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer: The ethyl group’s steric bulk reduces accessibility to the hydroxyl site, slowing nucleophilic attacks. Computational modeling (e.g., DFT calculations) quantifies energy barriers for SN1/SN2 mechanisms. Experimental validation via kinetic studies under varying temperatures confirms steric effects .

- Methodology: Compare reaction rates with analogs (e.g., 4-methylphenyl derivatives) to isolate steric contributions. Use Hammett plots to correlate substituent effects with reactivity .

Q. What environmental impact assessments are recommended for this compound in wastewater systems?

- Answer: Conduct biodegradability assays (e.g., OECD 301F) and toxicity tests on aquatic organisms (e.g., Daphnia magna). Analyze photodegradation pathways using UV-Vis spectroscopy and LC-MS to identify persistent metabolites .

- Methodology: Simulate wastewater treatment processes (e.g., activated sludge systems) to assess removal efficiency. Report findings to regulatory databases like ECHA for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.